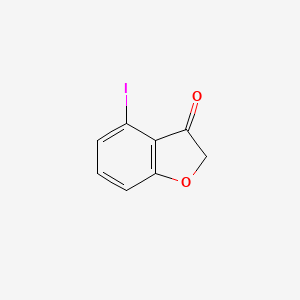![molecular formula C14H19BN2O2 B598054 5-Metil-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirrolo[2,3-b]piridina CAS No. 1198096-23-9](/img/structure/B598054.png)
5-Metil-3-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-il)-1H-pirrolo[2,3-b]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, also known as 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, is a useful research compound. Its molecular formula is C14H19BN2O2 and its molecular weight is 258.128. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Intermediarios de Síntesis Orgánica
Este compuesto sirve como intermediario en la síntesis orgánica, particularmente en reacciones que implican sustitución nucleofílica y amidación. Sus grupos borato y sulfonamida lo convierten en un reactivo versátil para la construcción de moléculas orgánicas complejas .
Estudios Cristalográficos
La estructura cristalina de este compuesto puede analizarse utilizando técnicas como la difracción de rayos X, lo que ayuda a comprender sus propiedades conformacionales. Estos estudios son esenciales para el diseño de nuevos materiales y fármacos .
Análisis de Teoría Funcional de la Densidad (DFT)
Los estudios DFT en este compuesto ayudan a aclarar su estructura electrónica, incluyendo el potencial electrostático molecular y los orbitales moleculares fronterizos. Esto es crucial para predecir la reactividad e interacciones con otras moléculas .
Desarrollo de Fármacos
En la investigación farmacéutica, este compuesto se utiliza para proteger dioles y en la síntesis asimétrica de aminoácidos. También se utiliza en reacciones de acoplamiento, como el acoplamiento de Suzuki, que es fundamental en el descubrimiento y desarrollo de fármacos .
Inhibición Enzimática
Los derivados de ácido bórico, incluido este compuesto, actúan como inhibidores enzimáticos. Se investigan por su potencial para tratar diversas enfermedades, incluyendo el cáncer y las infecciones microbianas, al dirigirse a vías enzimáticas específicas .
Sondas Fluorescentes
Este compuesto se puede utilizar para crear sondas fluorescentes que detectan especies biológicamente relevantes como el peróxido de hidrógeno, azúcares, cobre, iones fluoruro y catecolaminas. Estas sondas son herramientas valiosas en la investigación biológica y el diagnóstico .
Portadores de Fármacos Sensibles a Estímulos
Los enlaces éster bórico en este compuesto se emplean en la construcción de portadores de fármacos que responden a cambios microambientales, como el pH, la glucosa y los niveles de ATP. Estos portadores pueden administrar una gama de terapias, desde fármacos anticancerígenos hasta insulina y genes .
Mecanismo De Acción
Target of Action
Similar compounds have been used to synthesize quinoxaline derivatives or heterocyclylamine derivatives as pi3 kinase inhibitors .
Mode of Action
It is known that boronic acid derivatives like this compound can form reversible covalent bonds with proteins, which could potentially alter their function .
Biochemical Pathways
Pi3 kinase inhibitors generally act by blocking the pi3k/akt/mtor pathway, which is involved in cell cycle progression, survival, and growth .
Result of Action
Pi3 kinase inhibitors generally induce cell cycle arrest and apoptosis, and inhibit cell growth and proliferation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the pH of the environment can affect the formation and rupture of the boronic ester bond, which is used to achieve controlled drug release . Additionally, the compound’s stability could be affected by temperature and light exposure.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-6-10-11(8-17-12(10)16-7-9)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQUQQDNKMKSCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CNC3=C2C=C(C=N3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673626 |
Source


|
| Record name | 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1198096-23-9 |
Source


|
| Record name | 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1198096-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B597972.png)




![[4,8-bis(2-butyloctoxy)-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B597982.png)







